(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
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Overview
Description
(2Z,5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, a naphthalene moiety, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxynaphthaldehyde with 3-methylaniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidine ring structure, often studied for their biological activities.
Naphthalene Derivatives: Compounds containing a naphthalene moiety, known for their diverse chemical properties.
Methoxy-substituted Compounds: Compounds with methoxy groups, which can influence their reactivity and biological activity.
Uniqueness
(2Z,5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H18N2O2S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N2O2S/c1-14-6-5-8-16(12-14)23-22-24-21(25)20(27-22)13-18-17-9-4-3-7-15(17)10-11-19(18)26-2/h3-13H,1-2H3,(H,23,24,25)/b20-13- |
InChI Key |
JXUKVPMZXSNXPO-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C/C3=C(C=CC4=CC=CC=C43)OC)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=C(C=CC4=CC=CC=C43)OC)S2 |
Origin of Product |
United States |
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